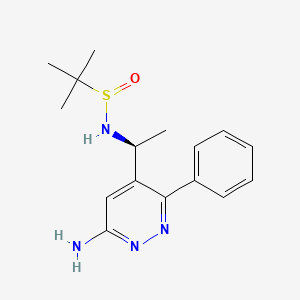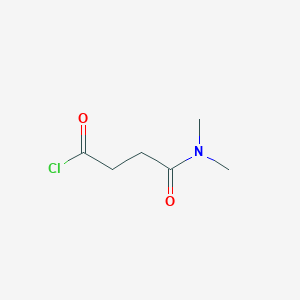
Trichloro(propan-2-olato)titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trichloro(propan-2-olato)titanium can be synthesized through the reaction of titanium tetrachloride (TiCl₄) with isopropanol (propan-2-ol). The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{TiCl}_4 + \text{C}_3\text{H}_8\text{O} \rightarrow \text{C}_3\text{H}_7\text{Cl}_3\text{OTi} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes using larger reactors, precise temperature control, and efficient purification techniques to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: Trichloro(propan-2-olato)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO₂) and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkoxides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alcohols, amines, and other nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Titanium dioxide (TiO₂)
Reduction: Lower oxidation state titanium compounds
Substitution: Various substituted titanium complexes
Applications De Recherche Scientifique
Trichloro(propan-2-olato)titanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological systems, including as a precursor for titanium-based biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of high-performance materials, coatings, and as a precursor for titanium dioxide production
Mécanisme D'action
The mechanism of action of trichloro(propan-2-olato)titanium involves its ability to act as a Lewis acid, facilitating various chemical reactions. The compound interacts with nucleophiles, leading to the formation of new chemical bonds. Its molecular targets include organic molecules with electron-rich sites, which it can activate or modify through coordination or substitution reactions .
Comparaison Avec Des Composés Similaires
Titanium tetrachloride (TiCl₄): A strong Lewis acid used in similar catalytic applications.
Titanium isopropoxide (Ti(OiPr)₄): Another titanium-based compound used in organic synthesis and material science.
Uniqueness: Trichloro(propan-2-olato)titanium is unique due to its specific combination of chlorine and propan-2-olato ligands, which impart distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where precise control over reaction conditions and products is required .
Propriétés
Numéro CAS |
3981-83-7 |
|---|---|
Formule moléculaire |
C3H8Cl3OTi |
Poids moléculaire |
214.32 g/mol |
Nom IUPAC |
propan-1-ol;trichlorotitanium |
InChI |
InChI=1S/C3H8O.3ClH.Ti/c1-2-3-4;;;;/h4H,2-3H2,1H3;3*1H;/q;;;;+3/p-3 |
Clé InChI |
UUTHSPBYXKVBQT-UHFFFAOYSA-K |
SMILES canonique |
CCCO.Cl[Ti](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


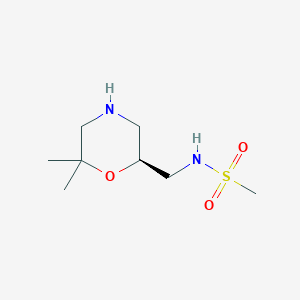
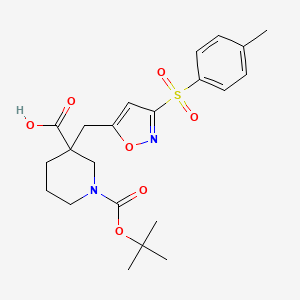
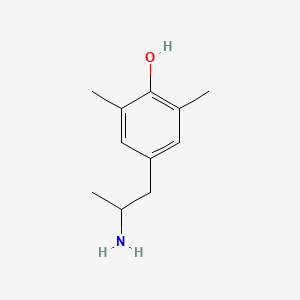
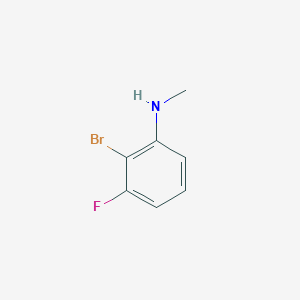
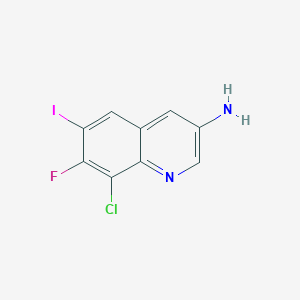
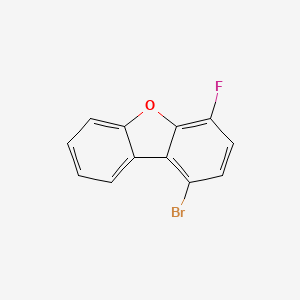
![2-propyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12820864.png)
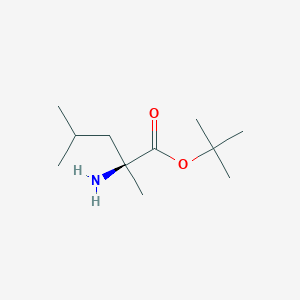
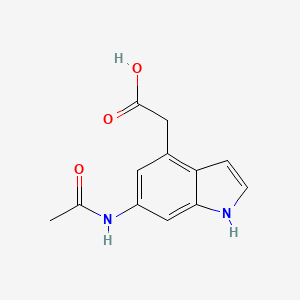

![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12820882.png)
